molecular formula C9H9NO B15281655 (R)-1-Amino-1H-inden-2(3H)-one

(R)-1-Amino-1H-inden-2(3H)-one

Katalognummer: B15281655
Molekulargewicht: 147.17 g/mol
InChI-Schlüssel: HCRDTOBZDXBRAC-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-Amino-1H-inden-2(3H)-one is a chiral compound with a unique structure that includes an indene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Amino-1H-inden-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of indanone derivatives, which undergo amination and subsequent cyclization to form the desired compound. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of ®-1-Amino-1H-inden-2(3H)-one may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and optimized reaction conditions to produce the compound on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-Amino-1H-inden-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the amino group into a nitro or nitroso group.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-1-Amino-1H-inden-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.

Biology

Medicine

In medicinal chemistry, ®-1-Amino-1H-inden-2(3H)-one is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.

Wirkmechanismus

The mechanism of action of ®-1-Amino-1H-inden-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Aminoindane: Similar in structure but lacks the ketone group.

    2-Aminoindanone: Similar but differs in the position of the amino group.

    Indanone derivatives: Various derivatives with different functional groups.

Uniqueness

®-1-Amino-1H-inden-2(3H)-one is unique due to its specific chiral configuration and the presence of both an amino and a ketone group

Eigenschaften

Molekularformel

C9H9NO

Molekulargewicht

147.17 g/mol

IUPAC-Name

(1R)-1-amino-1,3-dihydroinden-2-one

InChI

InChI=1S/C9H9NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,9H,5,10H2/t9-/m1/s1

InChI-Schlüssel

HCRDTOBZDXBRAC-SECBINFHSA-N

Isomerische SMILES

C1C2=CC=CC=C2[C@H](C1=O)N

Kanonische SMILES

C1C2=CC=CC=C2C(C1=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.